

# An In-depth Technical Guide to the Chemical Properties of Carthamone

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## Compound of Interest

Compound Name: Carthamone

Cat. No.: B1231511

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Introduction:

**Carthamone**, also known as carthamin, is a prominent red pigment classified as a quinochalcone C-glycoside.[1][2] It is isolated from the flowers of *Carthamus tinctorius* L., commonly known as safflower.[3] This plant has a long history of use in traditional medicine, and its extracts are utilized in the development of various pharmacological agents.[4]

**Carthamone** and its related compounds are the subject of ongoing research due to their diverse biological activities. This guide provides a comprehensive overview of the chemical properties of **Carthamone**, detailing its physicochemical characteristics, stability, and the analytical methods used for its characterization.

## Physicochemical Properties

**Carthamone** is a complex molecule with a distinct structure that dictates its physical and chemical behavior. It typically appears as a red amorphous powder with a metallic luster.[1] The core structure is a chalcone, a class of compounds that are precursors to flavonoids and are known for their biological activities.[5][6]

Property	Value	Source
Common Name	Carthamone, Carthamin	[3][7]
Synonyms	Carthamus red, Natural Red 26	[8]
Chemical Formula	C <sub>21</sub> H <sub>20</sub> O <sub>11</sub>	[3]
Average Molecular Weight	448.377 g/mol	[3]
Monoisotopic Mass	448.101 g/mol	[3]
CAS Registry Number	86579-00-2	[3]
Appearance	Dark red to red-brown powder	[1][9]
Solubility	Very slightly soluble in water and ethanol. Practically insoluble in ether. Soluble in dimethylformamide.	[9]

## Stability Profile

The stability of **Carthamone** is a critical factor for its application in various fields. It is known to be relatively unstable, especially in aqueous solutions at room temperature, which has limited its use in the food industry.[6][10] However, its stability can be influenced by several factors, including pH, temperature, and light.

Condition	Observation	Source(s)
pH	More stable in alkaline conditions than in acidic or neutral conditions. At 25°C, the decomposition half-life is 4.0 hours at pH 5.0, 5.1 hours at pH 7.0, and 12.5 hours at pH 12.0.[11][12]	[11][12][13]
Temperature	Higher temperatures lead to more rapid decomposition.[13] The activation energies for degradation are 15.6 kcal/mol at pH 5.0, 15.7 kcal/mol at pH 7.0, and 16.8 kcal/mol at pH 12.0.[11][12]	[11][12][13]
Light	Relatively stable under visible light but can be degraded by ultraviolet (UV) light.[13]	[13]
Complexation	Stability is significantly enhanced when complexed with cellulose. The Carthamone-cellulose complex can withstand heating up to 70°C for 15 minutes in a pH range of 2-5, showing up to 90% stability.[6][10]	[6][10]

## Spectroscopic and Chromatographic Characterization

A variety of analytical techniques are employed to identify, quantify, and characterize **Carthamone**.

A reversed-phase HPLC (RP-HPLC) method is commonly used for the analysis and purification of **Carthamone**.<sup>[2][14]</sup>

Experimental Protocol:

- System: A standard HPLC system equipped with a UV-Vis detector.<sup>[2]</sup>
- Column: Lichrospher 100 RP-18e (250 mm x 4.6 mm I.D., 5  $\mu$ m).<sup>[2]</sup>
- Mobile Phase: Isocratic elution with a mixture of methanol and water (45:55, v/v).<sup>[2]</sup>
- Flow Rate: 1.0 mL/min.<sup>[2]</sup>
- Detection: UV detection at 520 nm.<sup>[2]</sup>
- Injection Volume: 20  $\mu$ L.<sup>[2]</sup>
- Retention Time: Approximately 6.00 ( $\pm$ 0.10) minutes under these conditions.<sup>[2]</sup>

$^1\text{H}$ -NMR and  $^{13}\text{C}$ -NMR spectroscopy are powerful tools for the structural elucidation of **Carthamone**.<sup>[5][15]</sup> Quantitative  $^1\text{H}$ -NMR (qHNMR) can also be used for its quantification without the need for an authentic standard.<sup>[5][16]</sup>

Experimental Protocol (Quantitative  $^1\text{H}$ -NMR):

- Sample Preparation: The sample containing **Carthamone** is repeatedly extracted with methanol. The extract is then dissolved in deuterated pyridine (pyridine- $d_5$ ) containing a known concentration of an internal standard, such as hexamethyldisilane (HMD).<sup>[5][16]</sup>
- Acquisition:  $^1\text{H}$ -NMR spectra are recorded on a suitable NMR spectrometer.
- Quantification: The content of **Carthamone** is calculated from the ratio of the integral of a characteristic signal of **Carthamone** (e.g., a singlet signal at approximately  $\delta$  9.3 ppm for H-16) to the integral of the signal from the internal standard (e.g.,  $\delta$  0 ppm for HMD).<sup>[5][16]</sup>

UV-Vis spectroscopy is used to determine the absorption characteristics of **Carthamone** and to monitor its stability.

#### Experimental Protocol:

- **Sample Preparation:** A solution of **Carthamone** is prepared in a suitable solvent, such as dimethylformamide or an aqueous buffer of a specific pH.[9]
- **Analysis:** The absorption spectrum is recorded over a range of wavelengths, typically from 200 to 600 nm.[17]
- **Characteristic Absorption:** In dimethylformamide, **Carthamone** exhibits an absorption maximum ( $\lambda_{\text{max}}$ ) between 525-535 nm.[9] The  $\lambda_{\text{max}}$  can shift depending on the pH of the solution.[17]

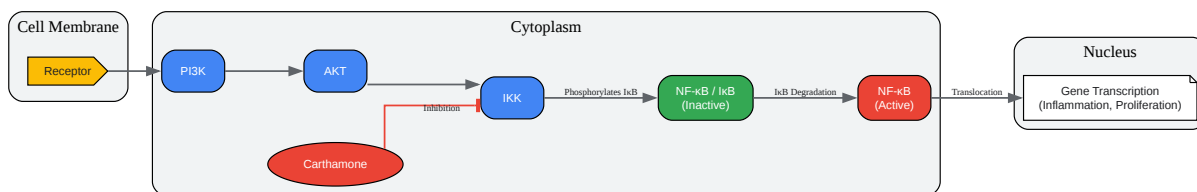
IR spectroscopy provides information about the functional groups present in the **Carthamone** molecule.

#### Experimental Protocol:

- **Sample Preparation:** The sample is typically prepared as a KBr (potassium bromide) pellet or measured using an ATR (Attenuated Total Reflectance) accessory.
- **Analysis:** The IR spectrum is recorded over the mid-infrared range (typically 4000 to 400  $\text{cm}^{-1}$ ).
- **Interpretation:** The presence of characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups can be identified to confirm the structure of **Carthamone**. [6][10]

## Biological Context and Potential Signaling Pathways

**Carthamone** belongs to the chalcone family of compounds, which are known to interact with various cellular signaling pathways.[18] While specific pathways for **Carthamone** are still under extensive investigation, related chalcones like Cardamonin have been shown to modulate pathways such as NF- $\kappa$ B, mTOR, and PI3K-AKT, which are crucial in inflammation and cell proliferation.[18][19] The diagram below illustrates a generalized signaling pathway that can be modulated by chalcones, providing a potential framework for **Carthamone** research.

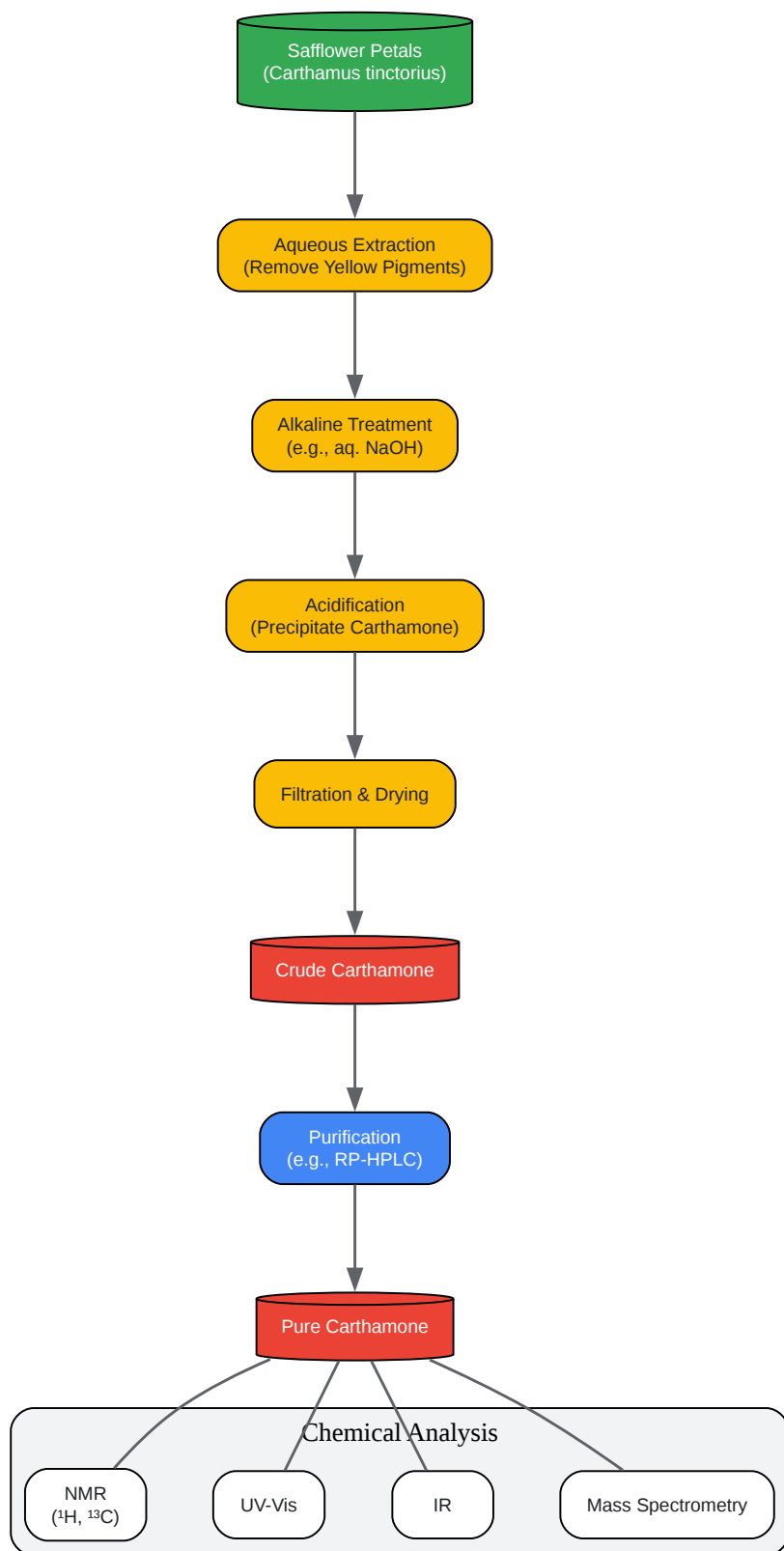


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Caption: Generalized Chalcone Signaling Pathway Inhibition.

## Experimental Workflow: Extraction and Analysis

The process of studying **Carthamone** involves several key steps, from extraction from the plant material to purification and detailed chemical analysis. The following diagram outlines a typical experimental workflow.



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Caption: Workflow for **Carthamone** Extraction and Analysis.

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